
1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method and has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
Molecular Structure and Docking Studies
A comprehensive experimental and theoretical study on the molecular structure, vibrational spectra, and HOMO-LUMO analysis of a compound closely related to 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been reported. This research provides insights into the equilibrium geometry, vibrational wavenumbers, and nonlinear optical properties of the compound. Molecular docking studies have indicated that this compound could potentially exhibit inhibitory activity against kinesin spindle protein (KSP), suggesting possible applications in inhibiting cellular division processes (Shana Parveen S et al., 2016).
Antimicrobial and Antitubercular Activity
Research on derivatives of the compound has demonstrated significant antibacterial, antifungal, and antitubercular activities. A series of synthesized derivatives were evaluated for their effectiveness against various microbial strains, revealing potential applications in developing new antimicrobial agents (D. Bhoot et al., 2011).
Antibacterial Activity and Molecular Docking
Further studies have synthesized novel series of compounds related to 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone, demonstrating their synthesized structures and evaluating their antimicrobial susceptibility. These compounds have shown excellent antibacterial activity against common pathogens, with molecular docking providing insights into their potential mechanisms of action (A. B. S. Khumar et al., 2018).
Anti-Inflammatory and Antibacterial Agents
Another study focused on microwave-assisted synthesis of pyrazoline derivatives, including those related to the compound of interest, for their potential anti-inflammatory and antibacterial applications. This research highlights the efficient synthesis methods and the promising biological activities of these compounds, suggesting their potential use in therapeutic applications (P. Ravula et al., 2016).
Luminescence Switching Applications
A distinct study introduced a pure organic donor-acceptor molecule closely related to 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone, demonstrating its ability to switch between delayed fluorescence and room-temperature phosphorescence. This research suggests potential applications in organic electronics and photonics, where such luminescence switching properties could be highly valuable (Yating Wen et al., 2021).
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-7-5-14(6-8-16)15-4-1-2-10-20(12-15)17(22)13-21-11-3-9-19-21/h3,5-9,11,15H,1-2,4,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQPRAGSEWYYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2741770.png)

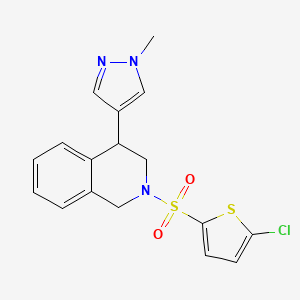
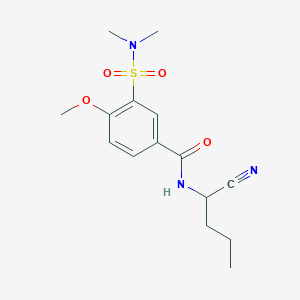
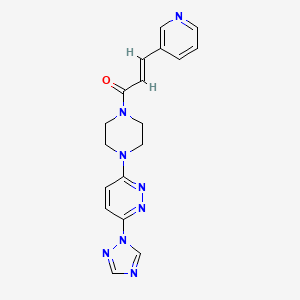
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2741776.png)

![1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2741781.png)
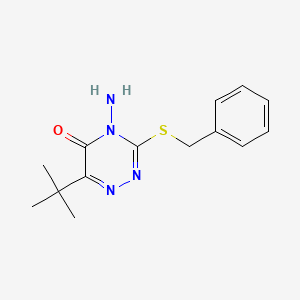
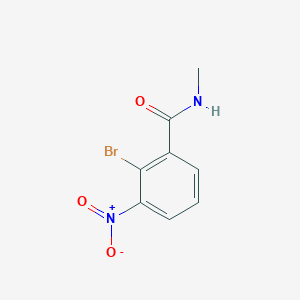
![N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2741787.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2741791.png)
![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride](/img/structure/B2741792.png)